molecular formula C23H19N5O3S2 B6565842 4-{[(1Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide CAS No. 1021262-41-8

4-{[(1Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide

Cat. No.: B6565842
CAS No.: 1021262-41-8
M. Wt: 477.6 g/mol
InChI Key: ZOQLIHOLBIKRLS-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(1Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a conjugated thiazole-oxazole scaffold. The molecule integrates a cyano-vinyl linker, a 4-methylphenyl-substituted thiazole, and a 5-methyloxazole sulfonamide moiety. Sulfonamides are renowned for their pharmacological versatility, including antimicrobial, anti-inflammatory, and kinase-inhibitory activities . The presence of electron-withdrawing cyano and sulfonamide groups likely enhances its binding affinity to biological targets, while the aromatic thiazole and oxazole rings contribute to π-π stacking interactions in receptor pockets.

Properties

IUPAC Name

4-[[(Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S2/c1-15-3-5-17(6-4-15)21-14-32-23(26-21)18(12-24)13-25-19-7-9-20(10-8-19)33(29,30)28-22-11-16(2)31-27-22/h3-11,13-14,25H,1-2H3,(H,27,28)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQLIHOLBIKRLS-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)S(=O)(=O)NC4=NOC(=C4)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)S(=O)(=O)NC4=NOC(=C4)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{[(1Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide , also referred to by its IUPAC name, is a complex organic molecule with potential biological activity. Its structure incorporates various functional groups that may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms, potential therapeutic applications, and relevant research findings.

Molecular Structure

  • Molecular Formula : C23H19N5O3S2
  • Molecular Weight : 477.6 g/mol
  • CAS Number : 1021262-41-8

Structural Features

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of sulfonamide and oxazole moieties further enhances its potential as a bioactive agent.

Anticancer Activity

Research has indicated that compounds with similar structural motifs, particularly those containing thiazole and sulfonamide groups, exhibit significant anticancer properties. For instance, studies on related thiazole derivatives have shown promising results against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Thiazole Derivatives

A study demonstrated that thiazole-based compounds could inhibit the growth of human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values ranging from 6.2 μM to 43.4 μM, indicating their potential as anticancer agents .

Antimicrobial Activity

Compounds containing thiazole rings have also been documented for their antimicrobial properties. They exhibit activity against a range of bacteria and fungi, making them candidates for developing new antimicrobial agents.

Research Findings

A comparative study showed that certain thiazole derivatives displayed comparable antibacterial effects to established antibiotics, suggesting their potential use in treating resistant bacterial strains .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many sulfonamides act by inhibiting dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
  • Apoptosis Induction : Compounds similar to this one have been shown to trigger apoptotic pathways in cancer cells.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can protect cells from oxidative stress.

Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AnticancerMCF-7 (Breast Cancer)27.3
AnticancerHCT-116 (Colon Cancer)6.2
AntimicrobialVarious BacteriaVaries

Structural Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
4-Amino-1,3-thiazole derivativesThiazole ringAnticancer
Sulfonamide derivativesSulfonamide groupAntimicrobial
1,2-Oxazole derivativesOxazole ringAntioxidant

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s structural analogs (Table 1) share core sulfonamide or acetamide frameworks but differ in substituents, influencing their physicochemical and biological properties:

Table 1: Key Structural and Functional Comparisons
Compound ID/Name Core Structure Key Substituents Inferred Properties
Target Compound Sulfonamide 4-(4-methylphenyl)-thiazole, 5-methyloxazole, cyano-vinyl linker High lipophilicity (methyl groups), potential kinase inhibition (thiazole/oxazole)
326092-35-7: 3-amino-N,N-diethyl-4-[(2-methoxyphenyl)amino]benzene-1-sulfonamide Sulfonamide Diethylamino, 2-methoxyphenyl Enhanced solubility (methoxy), possible CNS activity (diethylamino)
588714-58-3: 2-(4-tert-butylcyclohexylidene)-2-cyano-N-(4-ethylphenyl)acetamide Acetamide 4-tert-butylcyclohexylidene, 4-ethylphenyl High lipophilicity (tert-butyl), steric hindrance may reduce binding
1037073-42-9: N-(2-Chlorophenyl)-2-[[(3,4-dimethoxyphenyl)sulfonyl]amino]propanamide Sulfonamide-propanamide 2-chlorophenyl, 3,4-dimethoxyphenyl Dual electron-withdrawing (Cl) and donating (methoxy) groups; broad activity
Key Observations:
  • Aromatic Substitution : The 4-methylphenyl-thiazole in the target compound may offer better π-π stacking than 4-ethylphenyl in 588714-58-3, favoring target engagement .
  • Solubility: Compounds with polar groups (e.g., methoxy in 326092-35-7) likely exhibit higher aqueous solubility than the methyl/cyano-dominated target compound.

Pharmacological Implications

While direct activity data for the target compound is unavailable, structural comparisons suggest:

  • Metabolic Stability : The methyl groups on thiazole and oxazole may reduce CYP450-mediated metabolism compared to methoxy-containing analogs like 326092-35-6.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.